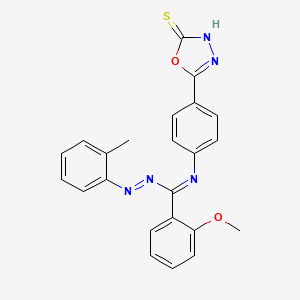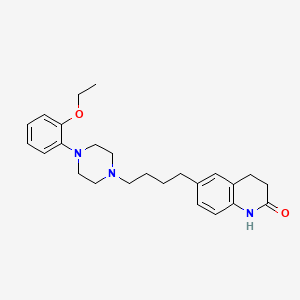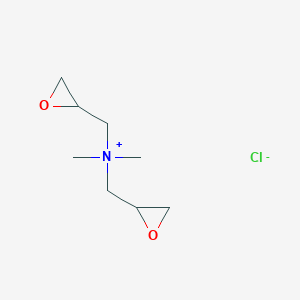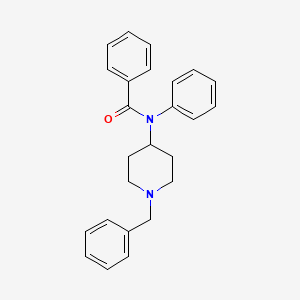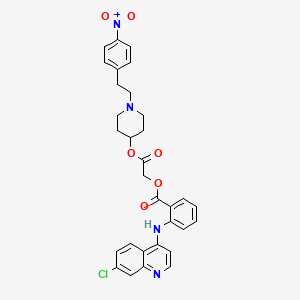
Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-(2-(4-nitrophenyl)ethyl)-4-piperidinyl)oxy)-2-oxoethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-(2-(4-nitrophenyl)ethyl)-4-piperidinyl)oxy)-2-oxoethyl ester is a complex organic compound that combines the structural features of benzoic acid, quinoline, piperidine, and nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-(2-(4-nitrophenyl)ethyl)-4-piperidinyl)oxy)-2-oxoethyl ester typically involves multiple steps:
Nucleophilic Aromatic Substitution: The initial step involves the nucleophilic aromatic substitution of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length to form 7-chloro-4-aminoquinoline derivatives.
Formation of Schiff Bases: The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form Schiff bases.
Esterification: The final step involves the esterification of the benzoic acid derivative with the piperidinyl and nitrophenyl groups under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and quinoline moieties.
Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amino group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the quinoline and benzoic acid sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like sulfuric acid and nitric acid.
Major Products
Oxidation: Products may include quinoline N-oxides and piperidinyl ketones.
Reduction: Products include amino derivatives of the nitrophenyl group.
Substitution: Various substituted quinoline and benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to modify their physical and chemical properties.
Biology
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, particularly against bacterial strains.
Anticancer Research: It is being investigated for its anticancer properties, with studies focusing on its ability to inhibit cancer cell proliferation.
Medicine
Drug Development: The compound serves as a lead compound in the development of new drugs targeting infectious diseases and cancer.
Industry
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-(2-(4-nitrophenyl)ethyl)-4-piperidinyl)oxy)-2-oxoethyl ester involves multiple pathways:
Molecular Targets: The compound targets bacterial enzymes and DNA, disrupting essential cellular processes.
Pathways Involved: It interferes with the synthesis of nucleic acids and proteins, leading to cell death in bacteria and cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug that shares the quinoline structure.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid, which have similar structural features.
Uniqueness
Structural Complexity: The combination of benzoic acid, quinoline, piperidine, and nitrophenyl groups makes this compound unique.
Eigenschaften
CAS-Nummer |
86518-60-7 |
|---|---|
Molekularformel |
C31H29ClN4O6 |
Molekulargewicht |
589.0 g/mol |
IUPAC-Name |
[2-[1-[2-(4-nitrophenyl)ethyl]piperidin-4-yl]oxy-2-oxoethyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C31H29ClN4O6/c32-22-7-10-25-28(11-15-33-29(25)19-22)34-27-4-2-1-3-26(27)31(38)41-20-30(37)42-24-13-17-35(18-14-24)16-12-21-5-8-23(9-6-21)36(39)40/h1-11,15,19,24H,12-14,16-18,20H2,(H,33,34) |
InChI-Schlüssel |
JIUVZPFRBKHRKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1OC(=O)COC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl)CCC5=CC=C(C=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



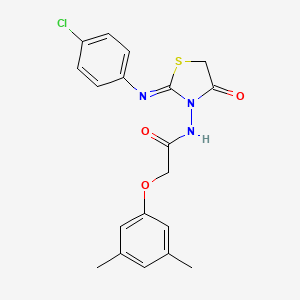


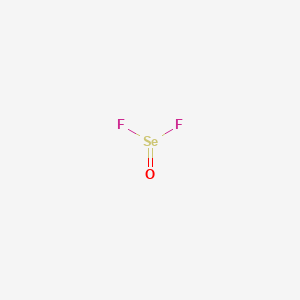

![diethyl sulfate;N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide](/img/structure/B12767395.png)


